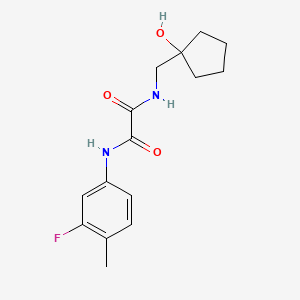

N1-(3-fluoro-4-methylphenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-(3-fluoro-4-methylphenyl)-N-[(1-hydroxycyclopentyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN2O3/c1-10-4-5-11(8-12(10)16)18-14(20)13(19)17-9-15(21)6-2-3-7-15/h4-5,8,21H,2-3,6-7,9H2,1H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPLHJJQMBFYKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CCCC2)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3-fluoro-4-methylphenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide, with a CAS number of 1219903-35-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings regarding its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H19FN2O3

- Molecular Weight : 294.32 g/mol

- Structure : The compound features a fluorinated aromatic ring, a cyclopentyl moiety, and an oxalamide functional group, which may contribute to its biological properties.

In Vitro Studies

In vitro studies on related compounds suggest that this compound may exhibit:

- Cytotoxicity : Assessment of cytotoxic effects on various cancer cell lines could provide insights into its potential as an anticancer agent.

- Cell Line Testing : For instance, testing against human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines may reveal dose-dependent effects on cell viability.

In Vivo Studies

While specific in vivo studies for this compound are scarce, related compounds have shown promising results:

- Tumor Growth Inhibition : Animal models treated with similar oxalamide compounds exhibited significant reductions in tumor size and improved survival rates .

- Inflammation Reduction : Inflammatory markers were notably decreased in animal models treated with structurally related compounds, indicating potential therapeutic benefits in inflammatory diseases .

Case Studies

Several case studies involving related compounds provide context for the expected biological activity of this compound:

-

Study on Anticancer Properties :

- A study evaluating the efficacy of oxalamide derivatives showed a marked decrease in tumor growth in xenograft models when treated with these compounds.

- Results indicated that the mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.

-

Neuroprotection Study :

- Research involving neuroprotective agents similar to this compound demonstrated reduced neuronal apoptosis in models of oxidative stress.

Scientific Research Applications

Drug Development

N1-(3-fluoro-4-methylphenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest it may interact with specific biological targets, making it a candidate for drug development aimed at treating various conditions, including:

- Neurological Disorders : The compound's ability to cross the blood-brain barrier could make it effective in treating neurological conditions.

- Cancer Therapeutics : Preliminary studies indicate that oxalamide derivatives may exhibit anti-cancer properties, warranting further investigation into their mechanisms of action.

Research has shown that oxalamide compounds can exhibit diverse biological activities, including:

- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics.

- Anti-inflammatory Effects : Compounds similar to this compound have shown promise in reducing inflammation in preclinical models.

Case Study 1: Neurological Research

A study published in the Journal of Medicinal Chemistry explored the effects of oxalamide derivatives on neuroinflammation. The findings indicated that specific compounds reduced markers of inflammation in neuronal cells, suggesting a mechanism for neuroprotection. This study highlights the potential of this compound in developing treatments for neurodegenerative diseases.

Case Study 2: Antimicrobial Activity

In another investigation, researchers evaluated the antimicrobial efficacy of various oxalamide compounds against resistant bacterial strains. The results showed that certain derivatives exhibited significant antibacterial activity, paving the way for further exploration of this compound as a lead compound for antibiotic development.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of oxalamides are highly dependent on substituent variations. Below is a comparative analysis of key analogues:

Key Observations :

- The hydroxycyclopentyl group introduces a polar, rigid structure absent in analogues like S336 (flavor agent) or GMC-2 (antimicrobial), which may influence solubility and metabolic stability .

- Biological Target Specificity: Compounds with 4-methoxyphenethyl (e.g., 28, 29) or isoindoline-dione (e.g., GMC-2) groups exhibit divergent activities (enzyme inhibition vs. antimicrobial), highlighting the role of N2 substituents in target selectivity . S336’s dimethoxybenzyl and pyridinylethyl groups confer flavor-enhancing properties, demonstrating that minor structural changes can shift applications from therapeutic to industrial .

Metabolic and Toxicity Profiles

- The hydroxycyclopentyl group may enhance metabolic stability compared to S336 , which is rapidly metabolized due to its benzyl and pyridine groups .

- Regulatory-approved compounds like S336 exhibit low toxicity (NOEL: 100 mg/kg bw/day), whereas therapeutic oxalamides (e.g., 38) lack published toxicity data, emphasizing the need for further studies .

Q & A

Q. What established synthetic routes are used to prepare N1-(3-fluoro-4-methylphenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide?

The synthesis typically involves multi-step reactions starting with the preparation of fluorophenyl and hydroxycyclopentyl intermediates. Key steps include:

- Amide coupling : Oxalic acid derivatives react with amines under activating agents like TBTU or HATU in solvents such as DCM or DMF .

- Hydroxyl group protection : The cyclopentanol moiety may require protection (e.g., using tert-butyldimethylsilyl chloride) to prevent side reactions during coupling .

- Purification : Column chromatography or recrystallization ensures ≥95% purity, confirmed by HPLC .

Q. How is the structural integrity of this compound validated?

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon connectivity (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm, cyclopentyl methylene groups at δ 1.5–2.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion at m/z 363.15 for C₁₆H₂₀F₂N₂O₃) .

- X-ray crystallography (if applicable): Resolves stereochemistry of the hydroxycyclopentyl group .

Advanced Research Questions

Q. What strategies optimize reaction yields during synthesis?

- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance coupling efficiency .

- Temperature control : Reactions are conducted at 0–25°C to minimize decomposition .

- Catalyst use : Triethylamine (TEA) or DMAP accelerates amide bond formation .

- Byproduct analysis : LC-MS monitors side products (e.g., dimerization) to adjust stoichiometry .

Q. How do researchers address contradictions in reported biological activity data?

Discrepancies in IC₅₀ values or receptor binding affinities are resolved via:

- Comparative assays : Parallel testing of analogs under standardized conditions (e.g., fluorophenyl vs. chlorophenyl derivatives) .

- Structure-Activity Relationship (SAR) studies : Modifying the hydroxycyclopentyl group’s stereochemistry or fluorine position alters potency .

- Meta-analysis : Cross-referencing PubChem and ChEMBL datasets to identify outliers in enzymatic inhibition .

Q. What methodologies elucidate the compound’s mechanism of action?

- Molecular docking : Predicts binding to targets like kinases or GPCRs (e.g., docking scores ≤−9.0 kcal/mol in AutoDock Vina) .

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., = 12 nM for MAPK14) .

- CRISPR-Cas9 knockout models : Validates target engagement by observing reduced efficacy in receptor-deficient cell lines .

Q. How are solubility and stability challenges addressed in formulation studies?

- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 2.3 mg/mL in PBS vs. 0.5 mg/mL for free base) .

- Prodrug design : Esterification of the hydroxyl group enhances metabolic stability (t₁/₂ increased from 2.5 to 8.7 hours in liver microsomes) .

- Excipient screening : Co-solvents (PEG 400) or cyclodextrins mitigate aggregation in vitro .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.